molecular formula C7H8BrN3O3 B14440292 1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one CAS No. 79456-92-1

1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one

Cat. No.: B14440292
CAS No.: 79456-92-1
M. Wt: 262.06 g/mol
InChI Key: WPKPTDLMTLWLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the imidazole ring, along with a propan-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one can be achieved through various methods. One common approach involves the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and aromatic heterocycles . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide multisubstituted imidazoles in good yields and high regioselectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methyl group can be replaced with other alkyl or aryl groups through electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, copper catalysts for cycloaddition, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or polar organic solvents.

Major Products

The major products formed from these reactions include substituted imidazoles with different functional groups, which can be further modified for specific applications.

Scientific Research Applications

1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, nitro group, and propan-2-one moiety allows for versatile chemical modifications and potential therapeutic applications.

Properties

CAS No.

79456-92-1

Molecular Formula

C7H8BrN3O3

Molecular Weight

262.06 g/mol

IUPAC Name

1-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propan-2-one

InChI

InChI=1S/C7H8BrN3O3/c1-4(12)3-10-5(2)9-7(6(10)8)11(13)14/h3H2,1-2H3

InChI Key

WPKPTDLMTLWLFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC(=O)C)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.